molecular formula C23H27N5O B5018247 1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-pyrrolidinyl)piperidine

1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-pyrrolidinyl)piperidine

Cat. No. B5018247
M. Wt: 389.5 g/mol
InChI Key: KHNMIQYVBRKTIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a 1-naphthylmethyl group, and a 1H-1,2,3-triazol-4-yl carbonyl group . The exact structure would depend on the stereochemistry at the various chiral centers in the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The piperidine ring could undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . The 1-naphthylmethyl group could participate in electrophilic aromatic substitution reactions . The 1H-1,2,3-triazol-4-yl carbonyl group could undergo reactions typical of carbonyl groups and triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives are known to have a variety of physicochemical properties that can influence their biological activity .

Future Directions

The compound “1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-pyrrolidinyl)piperidine” could be of interest in the field of drug discovery, given the known biological activities of compounds containing a piperidine ring . Future research could explore the synthesis, characterization, and biological evaluation of this compound and its derivatives.

properties

IUPAC Name

[1-(naphthalen-1-ylmethyl)triazol-4-yl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c29-23(27-14-10-20(11-15-27)26-12-3-4-13-26)22-17-28(25-24-22)16-19-8-5-7-18-6-1-2-9-21(18)19/h1-2,5-9,17,20H,3-4,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNMIQYVBRKTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CN(N=N3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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